molecular formula C9H12O5 B2842296 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester CAS No. 28269-03-6

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester

Cat. No. B2842296
CAS RN: 28269-03-6
M. Wt: 200.19
InChI Key: GMKJWKXCHOWVDN-BQBZGAKWSA-N
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Description

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester is a chemical compound with the CAS Number: 28269-03-6 . It has a molecular weight of 200.19 and its IUPAC Name is dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 200.19 and its molecular formula is C9H12O5 . It’s stored at room temperature .

Scientific Research Applications

  • Conformational Analysis in Ionization and Dissociation Studies : Etinger, Idina, and Mandelbaum (1993) explored the behavior of stereoisomeric cyclohexane dicarboxylates, closely related to the compound , under chemical ionization and collision-induced dissociation conditions. Their study highlights the importance of the interaction between adjacent ester groups, a feature relevant to understanding the chemical behavior of 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester in various conditions (Etinger, Idina, & Mandelbaum, 1993).

  • Regio- and Stereocontrolled Cyclization Reactions : Kitagawa et al. (1993) demonstrated the cyclization reactions of dimethyl 4-alkenylmalonate derivatives, which involve transformations relevant to the synthesis and manipulation of compounds like 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester. Their work contributes to the understanding of how such structures can be modified in a controlled manner (Kitagawa et al., 1993).

  • Synthesis of Cyclopentanoid Phosphatidic Acid Analogs : Hancock and Lister (1979) investigated the synthesis of cyclopentanoid phosphatidic acid analogs, starting from a diglyceride analog and proceeding through a series of isomerizations and derivatizations. This research is relevant to the synthesis pathways that can be employed for structurally similar compounds (Hancock & Lister, 1979).

  • Oxidation Studies Involving Cycloalkanones : He and Horiuchi (1999) conducted a study on the oxidation of 2-substituted cycloalkanones with cerium(IV) sulfate in alcohols and acetic acid, yielding alkyl esters of oxo acids. The reaction pathways explored in this research provide insight into the oxidative behavior of cyclopentanoid compounds, relevant to the study of 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester (He & Horiuchi, 1999).

  • Photoredox-Catalyzed Carboxylation : Jiang et al. (2020) demonstrated the carboxylation of cyclic oxime esters with carbon dioxide via visible-light photoredox catalysis. This study is significant for understanding the photochemical reactions of cyclic esters, which may include compounds similar to 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester (Jiang et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P280, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes.

properties

IUPAC Name

dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKJWKXCHOWVDN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183731
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester

CAS RN

28269-03-6
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester
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